4-Amino-3-hydroxybenzamide
Overview
Description
4-Amino-3-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a hydroxyl group at the third position on the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-hydroxybenzamide is a deaminase produced by the 4-amino-3-hydroxybenzoate-assimilating Bordetella sp. strain 10d . This deaminase catalyzes the deamination of 2-amino-5-carboxymuconic 6-semialdehyde .
Mode of Action
This compound interacts with its target deaminase, leading to the deamination of 2-amino-5-carboxymuconic 6-semialdehyde . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of 4-amino-3-hydroxybenzoic acid. In this pathway, cell extracts from 4-amino-3-hydroxybenzoate-grown cells show high NAD + -dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate hydratase activities . The downstream effects of these activities are part of the compound’s biochemical pathway.
Pharmacokinetics
It is known that the compound has a molecular weight of 15215 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the deamination of 2-amino-5-carboxymuconic 6-semialdehyde . This results in changes in the metabolic pathway of 4-amino-3-hydroxybenzoic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by factors such as temperature and humidity . Additionally, the compound’s action can be influenced by the presence of other substances, as suggested by the substrate specificity of the benzamide synthetase involved in 4-hydroxy-3-nitrosobenzamide biosynthesis .
Biochemical Analysis
Biochemical Properties
4-Amino-3-hydroxybenzamide is involved in biochemical reactions catalyzed by enzymes such as glutamine-dependent amidotransferase (Gn-AT). In the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis, a Gn-AT named NspN converts 3-amino-4-hydroxybenzoic acid (3,4-AHBA) to this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 3,4-AHBA through amidation of the carboxyl group of 3,4-AHBA, a process catalyzed by NspN . This suggests that this compound might exert its effects at the molecular level through interactions with specific enzymes.
Metabolic Pathways
This compound is involved in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the desired product. Another method involves the reduction of 4-nitro-3-hydroxybenzamide using a suitable reducing agent such as iron powder in acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 4-Amino-3-hydroxybenzoic acid
- 3-Amino-4-hydroxybenzamide
Comparison: 4-Amino-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 4-Amino-3-hydroxybenzoic acid, it has an amide group instead of a carboxylic acid group, which can influence its reactivity and solubility.
Properties
IUPAC Name |
4-amino-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJFZIKVMDSXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611186 | |
Record name | 4-Amino-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146224-62-6 | |
Record name | 4-Amino-3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.